Mechanism of Action of 1,8-Naphthyridine-2-carboximidamide Hydrochloride: A Technical Guide for Drug Development
Mechanism of Action of 1,8-Naphthyridine-2-carboximidamide Hydrochloride: A Technical Guide for Drug Development
Executive Summary
In the landscape of targeted oncology and medicinal chemistry, the 1,8-naphthyridine core has emerged as a highly privileged scaffold[1]. Specifically, 1,8-Naphthyridine-2-carboximidamide hydrochloride (CAS: 1179360-28-1) is a nitrogen-containing heterocyclic compound that has garnered significant attention for its ability to antagonize critical receptor tyrosine kinases (RTKs)[2],[3]. As a Senior Application Scientist, I have structured this guide to dissect the molecular dynamics of this compound, focusing primarily on its role as an inhibitor of the c-Met (Hepatocyte Growth Factor Receptor) signaling axis[3]. This document provides a deep dive into the compound's pharmacochemical profile, its mechanism of action, and the self-validating experimental workflows required to quantify its efficacy in preclinical drug development.
Pharmacochemical Profiling & Structural Rationalization
The biological activity of 1,8-Naphthyridine-2-carboximidamide hydrochloride is intrinsically linked to its unique structural topology. The compound consists of a bicyclic framework comprising two fused pyridine rings, functionalized with a carboximidamide group[2].
From a drug design perspective, the 1,8-naphthyridine core acts as a rigid, planar pharmacophore that excels at intercalating into the ATP-binding pockets of kinases[1],[4]. The carboximidamide moiety enhances the molecule's polarity and hydrogen-bonding capacity, allowing for highly specific interactions with the hinge region of the target kinase[2].
Quantitative Data Summary: Physicochemical & Pharmacological Properties
To facilitate lead optimization and assay design, the foundational properties of the compound and its optimized derivatives are summarized below.
| Property / Parameter | Value / Description | Clinical Relevance |
| Molecular Formula | C9H10ClN5[2] | Determines stoichiometry for in vitro assay stock solutions. |
| Molecular Weight | 208.65 g/mol [2] | Highly favorable for cellular permeability (Lipinski's Rule of 5). |
| Polar Surface Area | 75.65 Ų[2] | Optimal for intracellular target engagement without trapping in membranes. |
| LogP | 2.51590[2] | Indicates balanced lipophilicity for oral bioavailability. |
| Primary Target | c-Met Kinase[3] | Implicated in tumor proliferation, angiogenesis, and metastasis[5],[6]. |
| Representative IC50 (c-Met) | ~11.77 nM (for optimized multi-target derivatives)[7] | Demonstrates the high-affinity potential of the 1,8-naphthyridine scaffold. |
Mechanism of Action: Target Dynamics and Signal Uncoupling
The primary mechanism of action for 1,8-naphthyridine-2-carboximidamide hydrochloride involves the targeted disruption of the HGF/c-Met signaling axis [3].
The c-Met/HGF Axis
Under normal physiological conditions, c-Met is a transmembrane tyrosine kinase activated exclusively by Hepatocyte Growth Factor (HGF)[5]. Upon HGF binding, c-Met undergoes dimerization and trans-autophosphorylation of specific tyrosine residues within its intracellular activation loop[6]. In various malignancies, this pathway is aberrantly reactivated, driving a program known as "invasive growth" which includes cell proliferation, scattering, and metastasis[5],[6].
ATP-Competitive Inhibition and Downstream Effects
1,8-Naphthyridine-2-carboximidamide hydrochloride functions as an ATP-competitive inhibitor[3],[4]. By occupying the ATP-binding site of the c-Met kinase domain, the compound sterically and electronically prevents the transfer of the terminal phosphate from ATP to the tyrosine residues of the receptor.
This proximal inhibition results in a profound uncoupling of downstream mitogenic and survival signaling cascades:
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PI3K/AKT Pathway Blockade: Halts anti-apoptotic signals, thereby inducing programmed cell death (apoptosis) in tumor cells[7].
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RAS/MAPK Pathway Blockade: Suppresses transcriptional programs required for cell cycle progression and proliferation[1],[4].
Fig 1. c-Met signaling pathway disruption by 1,8-Naphthyridine-2-carboximidamide hydrochloride.
Self-Validating Experimental Workflows
To ensure scientific integrity, every assay utilized to evaluate this compound must be a self-validating system. This means incorporating internal controls that calculate the assay's dynamic range (e.g., Z'-factor) to distinguish true pharmacological inhibition from assay noise.
Protocol 1: In Vitro c-Met Kinase Inhibition Assay (HTRF)
Causality & Rationale: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than a standard ELISA. Heterocyclic compounds like naphthyridines can exhibit auto-fluorescence. HTRF utilizes a time delay before reading the emission, completely bypassing compound-induced background fluorescence and ensuring high-fidelity data.
Step-by-Step Methodology:
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Reagent Preparation: Prepare a 10 mM stock of 1,8-Naphthyridine-2-carboximidamide hydrochloride in 100% anhydrous DMSO. Perform a 3-fold serial dilution to create a 10-point dose-response curve.
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Enzyme Reaction: In a 384-well plate, combine recombinant human c-Met kinase domain, the compound dilutions, and a biotinylated tyrosine kinase substrate.
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Self-Validation Controls: Include wells with DMSO only (Vehicle/Maximum Activity) and a known pan-kinase inhibitor like Staurosporine (Positive Control/Maximum Inhibition). A valid assay must yield a Z'-factor > 0.6.
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Initiation: Initiate the reaction by adding ATP at a concentration equal to its Km value for c-Met. Incubate for 60 minutes at room temperature.
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Detection: Add the HTRF detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
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Quantification: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm / 620 nm. Calculate the IC50 using a 4-parameter logistic regression model.
Protocol 2: Cellular Target Engagement (Phospho-c-Met Western Blot)
Causality & Rationale: Demonstrating biochemical inhibition is insufficient; we must prove the compound penetrates the cell membrane and engages c-Met in a physiological environment. Serum starvation is critical here—it silences basal kinase activity, ensuring that any phosphorylation observed is strictly HGF-dependent[6].
Step-by-Step Methodology:
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Cell Culture: Seed A549 (human lung carcinoma) cells in 6-well plates. Allow them to adhere for 24 hours.
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Serum Starvation: Wash cells with PBS and culture in serum-free media for 18 hours to synchronize the cell cycle and reduce basal c-Met phosphorylation.
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Compound Pre-treatment: Treat cells with varying concentrations of 1,8-Naphthyridine-2-carboximidamide hydrochloride (e.g., 0.1 µM, 1 µM, 10 µM) for 2 hours.
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Ligand Stimulation: Pulse the cells with 50 ng/mL of recombinant human HGF for exactly 10 minutes to induce acute c-Met auto-phosphorylation[5].
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Lysis: Immediately place plates on ice, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Analysis: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific to total c-Met and phospho-c-Met (Tyr1234/1235).
Fig 2. Self-validating experimental workflow for assessing c-Met kinase inhibition.
Conclusion
1,8-Naphthyridine-2-carboximidamide hydrochloride represents a highly versatile and structurally optimized tool in medicinal chemistry[2],[4]. By acting as an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, it effectively uncouples the mitogenic and survival pathways that drive tumor progression[3],[6]. Through rigorous, self-validating biochemical and cellular assays, researchers can leverage this compound not only as a therapeutic lead but also as a critical pharmacological probe for dissecting RTK signaling networks.
References
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Design, synthesis and anticancer evaluation of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 1,8-naphthyridine-3-carboxamide moiety as novel multi-target TKIs Source: PubMed (nih.gov) URL:[Link][7]
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Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents Source: PubMed (nih.gov) URL:[Link][4]
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The oleocanthal-based homovanillyl sinapate as a novel c-Met inhibitor Source: PMC (nih.gov) URL:[Link][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. evitachem.com [evitachem.com]
- 3. evitachem.com [evitachem.com]
- 4. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. The oleocanthal-based homovanillyl sinapate as a novel c-Met inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer evaluation of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 1,8-naphthyridine-3-carboxamide moiety as novel multi-target TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
